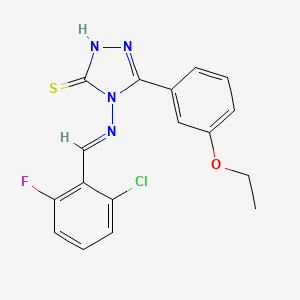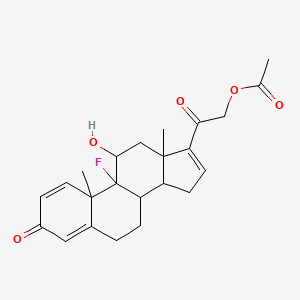
N'-(2-Hydroxy-3-methoxybenzylidene)stearohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE is a chemical compound with the molecular formula C26H44N2O3 and a molecular weight of 432.652 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and octadecanohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction mixture is stirred for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Wirkmechanismus
The mechanism of action of N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules to exert their effects. The specific pathways involved depend on the nature of the metal complex and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)DODECANOHYDRAZIDE
- N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)TETRADECANOHYDRAZIDE
- N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)HEXADECANOHYDRAZIDE
Uniqueness
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for forming stable micelles. This makes it particularly useful in applications requiring amphiphilic properties, such as in the formulation of surfactants and emulsifiers .
Eigenschaften
Molekularformel |
C26H44N2O3 |
|---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C26H44N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25(29)28-27-22-23-19-18-20-24(31-2)26(23)30/h18-20,22,30H,3-17,21H2,1-2H3,(H,28,29)/b27-22+ |
InChI-Schlüssel |
BBIIEJIGQZPQDX-HPNDGRJYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C(=CC=C1)OC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=C(C(=CC=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


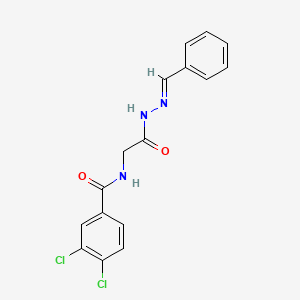
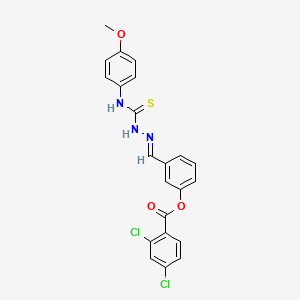

![(5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12009436.png)
![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12009439.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12009446.png)
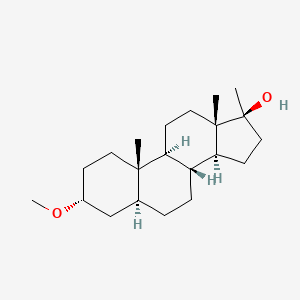
![[3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12009454.png)
